molecular formula C15H14N2O3 B2608273 4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide CAS No. 1396882-64-6

4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide

Cat. No.: B2608273
CAS No.: 1396882-64-6
M. Wt: 270.288
InChI Key: QDVJHFBYFFQNFW-UHFFFAOYSA-N
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Description

4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is a chemical compound that has garnered significant attention in scientific research and industry due to its potential biological properties and applications. The compound’s molecular formula is C15H14N2O3, and it has a molecular weight of 270.288 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s furan and benzamide moieties allow it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-furoic acid: A furan derivative with antimicrobial properties.

    5-nitrofuran-2-yl derivatives: Known for their antibacterial activity.

    N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: A related compound with potential biological activities.

Uniqueness

4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is unique due to its specific combination of a cyano group, furan ring, and benzamide moiety. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-15(19,13-3-2-8-20-13)10-17-14(18)12-6-4-11(9-16)5-7-12/h2-8,19H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVJHFBYFFQNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C#N)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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